2-Boc-2-Azabicyclo[2.2.1]hept-5-ene
Overview
Description
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene, also known as tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, is a bicyclic compound with a molecular formula of C11H17NO2 and a molecular weight of 195.26 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known to be a versatile intermediate in the synthesis of various organic compounds .
Mode of Action
It’s known to be involved in reactions with various electrophilic reagents .
Biochemical Pathways
The compound is used as an intermediate in the synthesis of carbocyclic nucleosides . It’s also involved in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Result of Action
The result of the action of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene is the production of a variety of polyfunctionalised bicyclic systems . The compound can react with various electrophilic reagents to give addition products .
Biochemical Analysis
Biochemical Properties
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s structure allows it to act as a versatile intermediate in the synthesis of carbocyclic nucleosides and other bioactive molecules . Its interactions with biomolecules often involve the formation of covalent bonds, which can lead to enzyme inhibition or activation .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is primarily due to its ability to interact with key regulatory proteins and enzymes, altering their activity and leading to changes in cellular behavior . For example, it may modulate the activity of transcription factors, resulting in altered gene expression patterns .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is often related to its ability to form covalent bonds with specific biomolecules, leading to changes in enzyme activity and metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its effects on cellular processes . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Once localized, the compound can interact with biomolecules within these compartments, influencing their activity and function . This localization is crucial for the compound’s ability to modulate cellular processes and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-Azabicyclo[2.2.1]hept-5-ene typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a Diels-Alder reaction between a diene and a dienophile. This reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired bicyclic compound.
Introduction of the Boc Protecting Group: The next step involves the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the bicyclic compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane (DCM) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under reflux conditions.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.
Major Products Formed
Oxidation: Epoxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is employed in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Boc-2-Azabicyclo[2.2.1]hept-5-ene can be compared with other similar compounds, such as:
2-Azabicyclo[2.2.1]hept-5-ene: Lacks the Boc protecting group, making it less stable and more reactive.
2-Boc-2-Azabicyclo[2.2.1]heptane: Similar structure but lacks the double bond, resulting in different reactivity and applications.
2-Boc-2-Azabicyclo[2.2.2]octane: Larger bicyclic structure, leading to different steric and electronic properties.
The uniqueness of this compound lies in its combination of the Boc protecting group and the bicyclic structure, which provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h4-5,8-9H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXHTCUZAWODK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578758 | |
Record name | tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188345-71-3 | |
Record name | tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]hept-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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